molecular formula C20H18ClN3O2S B277352 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B277352
M. Wt: 399.9 g/mol
InChI Key: OJHVNCIZIIAQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide, also known as CTOP, is a synthetic compound that belongs to the class of opioid peptides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide acts as a competitive antagonist for the mu-opioid receptor, blocking the binding of endogenous opioids such as beta-endorphins and enkephalins. This leads to a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in pain perception and reward processing. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have inverse agonist activity, which means that it can inhibit the constitutive activity of the mu-opioid receptor even in the absence of ligands.
Biochemical and Physiological Effects:
The main biochemical and physiological effects of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide are related to its ability to block the mu-opioid receptor. This leads to a decrease in pain perception, as well as a reduction in the rewarding effects of opioids and other drugs of abuse. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anxiogenic and antidepressant-like effects, which may be related to its ability to modulate the stress response system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high affinity and specificity for the mu-opioid receptor. This allows researchers to selectively target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists that can be used in clinical settings. Another direction is the investigation of the role of mu-opioid receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, there is a need to explore the potential therapeutic applications of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide and other mu-opioid receptor antagonists in the treatment of pain and other conditions.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(4-chlorophenyl)piperazine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, followed by the addition of pyrrolidine-3-carboxylic acid and the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research as a selective antagonist for the mu-opioid receptor. It has been shown to have high affinity and specificity for this receptor, making it a valuable tool for investigating the role of mu-opioid receptors in various physiological and pathological processes. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has been used in studies on pain perception, addiction, and stress response, among others.

properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18ClN3O2S/c21-13-5-7-14(8-6-13)24-11-12(9-18(24)25)19(26)23-20-16(10-22)15-3-1-2-4-17(15)27-20/h5-8,12H,1-4,9,11H2,(H,23,26)

InChI Key

OJHVNCIZIIAQLQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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